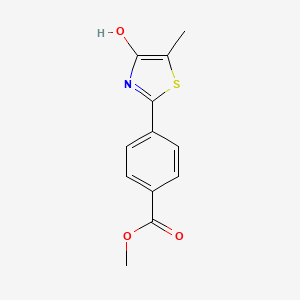

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate

Description

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate is a thiazole-containing aromatic ester characterized by a para-substituted thiazole ring on the benzene core. The thiazole moiety features hydroxyl and methyl groups at the 4- and 5-positions, respectively, while the carboxylate group is esterified as a methyl ester. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the methyl ester contributes to metabolic stability. Structural elucidation of such compounds often employs crystallographic methods, such as those facilitated by SHELX software .

Properties

IUPAC Name |

methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(14)13-11(17-7)8-3-5-9(6-4-8)12(15)16-2/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOKRKXBVBGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Attachment to Benzene Ring: The thiazole derivative is then coupled with a benzene ring containing a carboxylate group. This can be achieved through a nucleophilic aromatic substitution reaction.

Esterification: The final step involves esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative.

-

Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution and condensation reactions due to its aromaticity and electron-rich sulfur atom.

Electrophilic Substitution

The 2-position of the thiazole ring is reactive toward electrophiles.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted thiazole derivative | Limited data; inferred from analogous thiazole chemistry |

| Halogenation | Cl₂, Br₂ (with catalyst) | Halo-substituted thiazole | Predicted based on ring activation |

Condensation Reactions

The hydroxyl group at the 4-position of the thiazole facilitates condensation with aldehydes or ketones.

| Reaction Partners | Conditions | Products | References |

|---|---|---|---|

| Aldehydes (e.g., formaldehyde) | Acidic or basic catalyst | Schiff base or fused heterocyclic systems |

Hydroxyl Group Oxidation

The phenolic -OH group on the thiazole ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | 4-Oxo-5-methylthiazole-2-carboxylic acid | |

| PCC (mild conditions) | Dichloromethane, RT | Ketone derivative | Inferred |

-

Mechanism : Oxidation proceeds via radical intermediates or direct dehydrogenation, depending on the reagent.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzene ring may undergo substitution.

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Amines (e.g., NH₃) | High temperature, catalyst | Amino-substituted benzoate derivative | |

| Thiols | Cu(I) catalyst | Thioether-linked compounds |

Biological Activity-Related Reactions

While not purely chemical, interactions with biological systems highlight its reactivity:

-

Hydrogen bonding : The hydroxyl group forms H-bonds with enzymatic active sites, enabling inhibition.

-

Metal coordination : Thiazole sulfur may coordinate to metal ions in metalloenzymes .

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes into:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds structurally related to methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate exhibit notable anticancer properties. For instance, derivatives containing thiazole rings have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of new thiazolidinone derivatives that showed significant inhibition against leukemia and CNS cancer cells, with one compound achieving an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .

Antimicrobial Properties

The thiazole moiety is also recognized for its antimicrobial properties. Compounds containing this structure have been studied for their effectiveness against a range of pathogens. The incorporation of the methyl group and hydroxyl functionalities enhances the overall biological activity of these compounds .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. For example, one method employs pyridine as a solvent under controlled temperatures to facilitate the reaction between thiazole derivatives and benzoic acid .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate

Structural Differences :

- Thiazole Substituents : The target compound has a 4-hydroxy-5-methyl-thiazole, whereas the analog replaces the hydroxy group with a benzimidazolyl-phenyl group.

- Ester Group : Ethyl ester in the analog vs. methyl ester in the target compound.

Functional Implications :

- The ethyl ester may increase lipophilicity (higher logP) compared to the methyl ester, affecting bioavailability.

- Absence of a hydroxyl group in the analog could reduce aqueous solubility but improve membrane permeability.

Table 1: Key Structural and Functional Comparisons

Schiff Base Derivatives (BTBO1-BTBO13)

Structural Differences :

- Core Structure : BTBO derivatives incorporate an oxazol-5(4H)-one linked to a thiazole via a Schiff base, whereas the target compound lacks the oxazolone and Schiff base.

Functional Implications :

- The Schiff base in BTBO derivatives may confer reactivity toward nucleophiles, influencing stability and metabolic pathways.

- Anticonvulsant activity reported for BTBO derivatives suggests that the thiazole moiety alone could contribute to neuronal target engagement.

- The hydroxyl group in the target compound may improve solubility over BTBO derivatives, which lack polar substituents.

Complex Thiazole Carboxylate (CAS 618071-73-1)

Structural Differences :

- Substituents : The analog includes a butoxybenzoyl group and ethoxy-methoxyphenyl substituents, increasing molecular complexity.

Functional Implications :

- The target compound’s simpler structure may offer advantages in synthetic yield and metabolic stability.

Simple Benzenecarboxylates (Methyl/Ethyl Benzenecarboxylates)

Structural Differences :

- Thiazole Presence : The target compound includes a thiazole ring absent in simple esters like methyl benzenecarboxylate.

Functional Implications :

- The thiazole moiety introduces heterocyclic aromaticity, enabling π-π stacking interactions critical for binding to biological targets.

Biological Activity

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate (CAS No. 131786-61-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₁NO₃S

- Molecular Weight : 249.29 g/mol

-

Structural Formula :

Synthesis

This compound can be synthesized through various methods, including the reaction of methyl 4-cyanobenzoate with 2-mercaptopropionic acid under specific conditions (e.g., using pyridine as a solvent at elevated temperatures) .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Antidiabetic Activity

The thiazole moiety is also associated with antidiabetic effects. Studies have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism:

| Enzyme | IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |

|---|---|---|

| α-glucosidase | 6.28 | 2.00 (Acarbose) |

| α-amylase | 4.58 | 1.58 (Acarbose) |

| PTP1B | 0.91 | 1.35 (Ursolic Acid) |

The compound exhibited competitive inhibition against these enzymes, indicating its potential as a therapeutic agent for managing diabetes .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses significant free radical scavenging activity:

| Assay Type | IC₅₀ (µM) | Standard Control IC₅₀ (µM) |

|---|---|---|

| DPPH Radical Scavenging | 2.36 | 0.85 (Ascorbic Acid) |

These findings suggest that the compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed promising results against resistant bacterial strains, highlighting the potential of these compounds in overcoming antibiotic resistance .

- Diabetes Management : Another investigation into the antidiabetic properties of thiazole-based compounds revealed their ability to modulate insulin signaling pathways and improve glucose tolerance in animal models .

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiourea cyclization | NaOH/EtOH, 70°C, 12h | 65 | 97 | |

| Mitsunobu coupling | DIAD/PPh3, THF, RT, 6h | 78 | 98 |

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELX software) confirms planar geometry of the thiazole-benzoate system. Crystallographic data (CCDC) show intermolecular H-bonding between hydroxyl and ester groups .

What are the safety considerations and handling protocols for this compound in laboratory settings?

Basic Research Question

- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Stable at 2–8°C in airtight containers; avoid light and moisture .

How are metal complexes of this compound synthesized, and what are their structural features?

Advanced Research Question

- Synthesis : React with Fe(III), Co(II), or Cu(II) salts in ethanol/water (1:1) at 60°C. Chelation occurs via the thiazole N and hydroxyl O atoms .

- Structural Features : Octahedral geometry (Fe(III)), confirmed by magnetic susceptibility and ESR. Stability constants (log K = 4.5–5.2) indicate moderate ligand strength .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Analogues : Compare activity of derivatives (e.g., halogen-substituted thiazoles) to identify pharmacophore requirements .

- Dose-Response Curves : Re-evaluate IC50 values under controlled pH and temperature .

How do computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2). Docking poses show H-bonds between the hydroxyl group and Arg120 .

- Validation : Compare docking scores (ΔG = −8.2 kcal/mol) with experimental IC50 values (2.5 µM) .

How does the electronic structure of the thiazole ring influence reactivity?

Advanced Research Question

- DFT Calculations : Gaussian 09 simulations reveal electron-deficient thiazole ring (LUMO = −1.8 eV), favoring nucleophilic attack at C2. NBO analysis shows charge delocalization between thiazole and benzoate .

- Reactivity : Substituents at C5 (methyl vs. hydroxy) modulate electrophilicity, impacting regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.